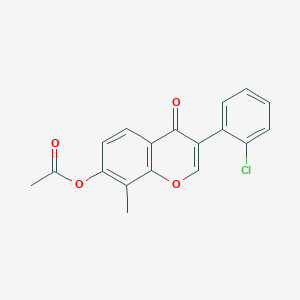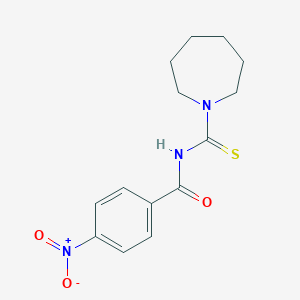
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a chemical compound that belongs to the class of coumarin derivatives. It has been found to possess various biological activities and has been studied extensively in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it has been reported to exert its pharmacological effects through various mechanisms, including inhibition of inflammatory mediators, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce oxidative stress by increasing the activity of antioxidant enzymes. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate in lab experiments include its moderate to high yield of synthesis, its well-established pharmacological properties, and its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its toxicity at higher concentrations and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the potential of the compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
3. Development of novel derivatives of the compound with improved pharmacological properties.
4. Exploration of the use of the compound in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the potential of the compound as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its biological activities. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Further studies are needed to fully understand the mechanism of action of the compound and to develop novel derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation. The yield of the synthesis is reported to be moderate to high.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been studied extensively for its biological activities and has been found to possess various pharmacological properties. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-8-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-16(23-11(2)20)8-7-13-17(21)14(9-22-18(10)13)12-5-3-4-6-15(12)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLSCIMRNGPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)
